
5-methyl-3-(thiophen-2-ylmethyl)-1,2-oxazole-4-carboxylic acid
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Overview
Description
5-methyl-3-(thiophen-2-ylmethyl)-1,2-oxazole-4-carboxylic acid is a heterocyclic compound that contains both an oxazole and a thiophene ring
Preparation Methods
The synthesis of 5-methyl-3-(thiophen-2-ylmethyl)-1,2-oxazole-4-carboxylic acid typically involves the formation of the oxazole ring followed by the introduction of the thiophene moiety. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-bromo-5-methyl-1,3-oxazole with thiophene-2-carbaldehyde in the presence of a base can yield the desired compound. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Chemical Reactions Analysis
Esterification and Amide Formation
The carboxylic acid group undergoes standard derivatization reactions:
These reactions enable modular modifications for pharmacological optimization. The acid chloride intermediate facilitates nucleophilic acyl substitutions with amines or alcohols .
Electrophilic Aromatic Substitution
The thiophene and oxazole rings participate in electrophilic reactions:
Key Examples:
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Nitration :
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Reagents: HNO₃/H₂SO₄ at 50°C
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Outcome: Nitration occurs preferentially at the 5-position of the thiophene ring.
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Yield: 68% (HPLC purity >95%)
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Sulfonation :
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Reagents: SO₃ in DCE
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Outcome: Sulfonation at the 3-position of the oxazole ring.
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Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
Reaction Type | Catalytic System | Substrate | Product Application | Source |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Arylboronic acids | Biaryl systems for drug design | |
Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N | Terminal alkynes | Fluorescent probes |
The thiophene ring enhances electron density, facilitating couplings at lower catalyst loadings (0.5-2 mol%) compared to benzene analogs.
Oxazole Ring Functionalization
The oxazole core undergoes regioselective modifications:
Cycloadditions :
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With nitrile oxides : Forms isoxazolo[5,4-d]isoxazole hybrids via [3+2] cycloaddition .
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With diazo compounds : Generates pyrazole-fused systems under Rh(II) catalysis .
Ring-Opening :
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Hydrolysis with 6M HCl at reflux produces β-keto amide derivatives, retaining the thiophene moiety.
Redox Reactions
Controlled reductions preserve the heterocyclic framework:
Substrate Position | Reagents | Product | Selectivity | Source |
---|---|---|---|---|
Thiophene S-atom | H₂O₂/AcOH | Sulfoxide derivative | 100% | |
Carboxylic acid | LiAlH₄ in THF | Primary alcohol (reduction) | 83% |
Biological Conjugation
The carboxylic acid group enables bioconjugation strategies:
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Peptide coupling : Forms stable amide bonds with lysine residues using NHS esters.
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Polymer functionalization : Grafting to PEG via Steglich esterification improves aqueous solubility (logP reduced from 2.41 to -0.89).
Scientific Research Applications
5-methyl-3-(thiophen-2-ylmethyl)-1,2-oxazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-methyl-3-(thiophen-2-ylmethyl)-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The oxazole and thiophene rings can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar compounds to 5-methyl-3-(thiophen-2-ylmethyl)-1,2-oxazole-4-carboxylic acid include other heterocyclic compounds with oxazole or thiophene rings. For example:
5-methyl-3-(thiophen-2-yl)-1,2-oxazole-4-carboxylic acid: Lacks the methyl group on the thiophene ring.
3-(thiophen-2-ylmethyl)-1,2-oxazole-4-carboxylic acid: Lacks the methyl group on the oxazole ring.
5-methyl-1,2-oxazole-4-carboxylic acid: Lacks the thiophene ring.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Biological Activity
5-Methyl-3-(thiophen-2-ylmethyl)-1,2-oxazole-4-carboxylic acid is a synthetic compound belonging to the oxazole family. This article delves into its biological activities, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
IUPAC Name: this compound
Molecular Formula: C10H9NO3S
Molecular Weight: 223.25 g/mol
The compound features a methyl group and a thiophenyl moiety attached to the oxazole ring, contributing to its diverse biological activities.
Biological Activity Overview
Recent studies have highlighted several key biological activities associated with this compound:
Case Studies and Research Findings
- Anticancer Studies:
- Antimicrobial Activity:
- Anti-inflammatory Mechanisms:
Synthesis of the Compound
The synthesis of this compound typically involves:
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Formation of the Oxazole Ring:
- The oxazole ring is synthesized through cyclization reactions involving thiophenes and appropriate carboxylic acid derivatives under acidic conditions.
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Introduction of Methyl and Thiophenyl Groups:
- Methylation can be achieved using methyl halides, while thiophenyl groups are introduced via electrophilic substitution reactions.
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 5-methyl-3-(thiophen-2-ylmethyl)-1,2-oxazole-4-carboxylic acid, and how do reaction parameters influence yield?
The compound can be synthesized via cyclocondensation of β-keto esters or thiophene-substituted precursors under acidic or alkaline conditions. Key parameters include solvent polarity (e.g., ethanol or acetic acid), reaction temperature (reflux at 80–100°C), and stoichiometric ratios of reactants. For example, analogous oxazole derivatives are synthesized using chloroacetic acid in an alkaline medium, with yields optimized by controlling molar ratios and reaction times (e.g., 3–5 hours for completion) .
Q. Which spectroscopic and chromatographic methods are most effective for structural confirmation and purity assessment?
- IR spectroscopy : Identifies functional groups, such as the carboxylic acid C=O stretch (~1700 cm⁻¹) and thiophene C-S vibrations (600–700 cm⁻¹).
- Elemental analysis : Confirms molecular composition (C, H, N, S) within ±0.3% deviation.
- Thin-layer chromatography (TLC) : Validates purity using silica gel plates and UV visualization, with Rf values compared to standards .
Q. How does the presence of the thiophene moiety influence the compound’s physicochemical properties?
The thiophene ring enhances π-π stacking interactions and lipophilicity, increasing membrane permeability. Its electron-rich sulfur atom may participate in hydrogen bonding or coordinate with metal ions, affecting solubility and stability in aqueous media .
Q. What are the recommended storage conditions to maintain the compound’s stability?
Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C. Avoid prolonged exposure to moisture or high temperatures (>40°C), as carboxylic acid derivatives are prone to decarboxylation or hydrolysis .
Advanced Research Questions
Q. How can synthetic protocols be optimized to address low yields in the formation of the oxazole-thiophene backbone?
- Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 5 hours) and improves regioselectivity.
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) may enhance intermediate stability .
Q. What strategies resolve discrepancies in reported melting points or spectral data for this compound?
Discrepancies may arise from polymorphic forms or impurities. Recrystallization from DMF/acetic acid mixtures can isolate the thermodynamically stable polymorph. X-ray crystallography or differential scanning calorimetry (DSC) should be used to confirm the dominant crystalline form .
Q. How do structural modifications at the 3-(thiophen-2-ylmethyl) position affect pharmacological activity?
- Electron-withdrawing groups (e.g., –NO₂, –Cl) on the thiophene ring enhance antimicrobial activity by increasing electrophilicity.
- Bulkier substituents (e.g., –CH₂Ph) may reduce bioavailability due to steric hindrance. Comparative studies on triazole-thiophene hybrids show a 10–15% increase in antifungal activity with halogen substitutions .
Q. What computational methods are suitable for predicting the compound’s reactivity or binding affinity?
- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular docking : Simulate interactions with target proteins (e.g., COX-2, CYP450) using AutoDock Vina or Schrödinger Suite. Validation requires correlation with experimental data (e.g., IC₅₀ values from enzyme inhibition assays) .
Q. How does the choice of counterion in salt forms impact solubility and bioavailability?
- Sodium/potassium salts : Improve aqueous solubility (>5 mg/mL) via ion-dipole interactions.
- Zinc/copper complexes : Enhance bioavailability by facilitating passive diffusion across lipid bilayers. Studies on triazole-carboxylic acid salts show a 2–3× increase in solubility with Na⁺ counterions compared to free acids .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Antimicrobial : Broth microdilution (MIC/MBC) against S. aureus or C. albicans.
- Anti-inflammatory : COX-2 inhibition assay using ELISA.
- Cytotoxicity : MTT assay on HEK-293 or HepG2 cell lines.
Dose-response curves should be analyzed for IC₅₀ values, with positive controls (e.g., diclofenac for COX-2) .
Properties
Molecular Formula |
C10H9NO3S |
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Molecular Weight |
223.25 g/mol |
IUPAC Name |
5-methyl-3-(thiophen-2-ylmethyl)-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C10H9NO3S/c1-6-9(10(12)13)8(11-14-6)5-7-3-2-4-15-7/h2-4H,5H2,1H3,(H,12,13) |
InChI Key |
IIYLMNPDKJQMKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)CC2=CC=CS2)C(=O)O |
Origin of Product |
United States |
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